1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone
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Overview
Description
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a naphthalen-2-ylmethyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or electronic materials
Mechanism of Action
The mechanism of action of 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the naphthalen-2-ylmethyl and phenylethanone groups may enhance binding affinity and specificity. These interactions can modulate biological pathways and produce desired effects .
Comparison with Similar Compounds
Similar Compounds
1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: This compound shares a similar piperazine and naphthalene structure but differs in the functional groups attached.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a piperazine ring and naphthalene moiety, used as an inhibitor of nucleoside transporters.
Uniqueness
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various research fields, making it a valuable compound for further study.
Properties
IUPAC Name |
1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-23(17-19-6-2-1-3-7-19)25-14-12-24(13-15-25)18-20-10-11-21-8-4-5-9-22(21)16-20/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIZPBDKMMQSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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